molecular formula C22H19F3N2O4S B492853 N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE CAS No. 690962-26-6

N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE

Cat. No.: B492853
CAS No.: 690962-26-6
M. Wt: 464.5g/mol
InChI Key: PLVNQIZXODJGMM-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide is a synthetic compound designed for research applications, integrating both a sulfonamide and a benzamide pharmacophore within its structure. These functional groups are frequently explored in medicinal chemistry due to their association with a range of biological activities. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and influence the molecule's lipophilicity and binding affinity to hydrophobic pockets on enzyme targets [ citation:1 ]. Primary Research Areas & Mechanism: Compounds featuring sulfonamide and benzamide moieties are of significant interest in biochemical research. They are well-documented as potent inhibitors of carbonic anhydrase (CA) isoenzymes , which are zinc-metalloenzymes involved in critical physiological processes like pH regulation and respiration [ citation:4 ]. The sulfonamide group can bind to the zinc ion in the enzyme's active site, leading to inhibition. Specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets in oncology research [ citation:1 ]. Furthermore, benzenesulfonamide analogues have shown promise as selective inhibitors of the NLRP3 inflammasome , a multiprotein complex that drives inflammatory responses in diseases like Alzheimer's and myocardial infarction [ citation:6 ]. The benzamide component also contributes to bioactivity, with some derivatives exhibiting acetylcholinesterase (AChE) inhibitory potency , which is relevant to neurodegenerative disease research [ citation:4 ]. Synthesis & Properties: This class of compounds can be synthesized via nucleophilic substitution reactions, typically between an aniline derivative and a sulfonyl chloride, often in the presence of a base [ citation:1 ]. The 4-ethoxyphenyl substituent is anticipated to contribute to the molecule's overall lipophilicity and membrane permeability. Researchers should determine the specific analytical data (NMR, HRMS, HPLC purity) for the compound in stock. Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4S/c1-2-31-19-12-10-17(11-13-19)26-21(28)15-6-8-18(9-7-15)27-32(29,30)20-5-3-4-16(14-20)22(23,24)25/h3-14,27H,2H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVNQIZXODJGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C18H18F3N2O3S
  • Molecular Weight : 396.41 g/mol
  • CAS Number : 21172-41-8

The presence of the trifluoromethyl group and sulfonamide moiety contributes to its unique properties and biological activities.

Research indicates that compounds containing sulfonamide groups can exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. The mechanism often involves the inhibition of specific enzymes or receptors in biological pathways.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • A549: 12 µM
    • MCF-7: 15 µM
    • HeLa: 10 µM

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antibacterial Activity

The compound has also shown potential antibacterial properties. In vitro studies have reported the following minimum inhibitory concentrations (MIC) against common bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that this compound may serve as a lead compound for developing new antibacterial agents.

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of various derivatives of benzamide compounds. The research demonstrated that modifications to the benzamide structure, such as the introduction of ethoxy and trifluoromethyl groups, significantly enhanced cytotoxicity against cancer cells compared to unmodified compounds .
  • Antibacterial Evaluation :
    Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study found that compounds with trifluoromethyl substitutions exhibited improved activity against resistant bacterial strains, suggesting a possible mechanism involving disruption of bacterial metabolic processes .
  • In Vivo Studies :
    Preliminary in vivo studies conducted on murine models indicated that the compound could reduce tumor growth significantly without notable toxicity, providing a promising outlook for its use in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structural features. For instance, benzamide derivatives have shown promising cytotoxicity against various cancer cell lines. In particular, compounds with trifluoromethyl groups have demonstrated enhanced activity due to their ability to interact with specific biological targets.

  • Case Study : A related compound demonstrated significant cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM . This suggests that N-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide may exhibit similar properties.

Antimicrobial Activity

The sulfonamide moiety is well-known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth effectively.

  • Case Study : In vitro studies have shown that certain sulfonamide derivatives possess antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, indicating that this compound could be a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of the ethoxy group and trifluoromethyl substituent plays a significant role in modulating the biological activity of benzamide derivatives.

Structural FeatureImpact on Activity
Ethoxy GroupEnhances solubility
Trifluoromethyl GroupIncreases lipophilicity
Sulfonamide MoietyProvides antibacterial properties

Synthesis and Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies may allow for more efficient production of this compound.

  • Synthetic Route : The compound can be synthesized through a series of reactions involving the coupling of an ethoxy-substituted aniline with a trifluoromethyl benzenesulfonyl chloride, followed by amide formation .

Comparison with Similar Compounds

Substituent Variations in Alkoxy-Substituted Benzamides

describes benzamide derivatives with varying alkoxy groups on the phenyl ring:

  • Methoxy (-OCH₃): Compound 5 (N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide)
  • Ethoxy (-OCH₂CH₃): Compound 6 (N-[(2S)-3-(4-ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide)
  • Propoxy (-OCH₂CH₂CH₃) and Isopropoxy (-OCH(CH₃)₂): Compounds 7 and 8

Key Observations :

  • The ethoxy group in the target compound balances moderate lipophilicity and steric bulk, which may optimize bioavailability compared to methoxy (smaller) or isopropoxy (bulkier) analogs .

Trifluoromethyl-Containing Benzamides with Heterocyclic Moieties

and highlight benzamides with trifluoromethyl groups and heterocyclic substitutions:

  • : N-(4-Methyl-3-{[3-(pyrimidin-4-yl)pyridin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide Features a pyrimidinyl-pyridinyl amino group, likely targeting kinase enzymes (e.g., EGFR, VEGFR). The methyl group (-CH₃) on the phenyl ring may reduce steric hindrance compared to ethoxy.
  • : N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Incorporates a bipyrimidinyl amino group and a dimethylaminopyrrolidine moiety, enhancing solubility via tertiary amine protonation.

Comparison with Target Compound :

  • The target compound lacks heterocyclic amino groups but retains the trifluoromethyl-sulfonamido motif, suggesting divergent therapeutic targets (e.g., carbonic anhydrase inhibitors vs. kinase inhibitors).
  • The ethoxy group may confer greater metabolic stability than the methyl group in .

Chloro-Substituted Benzamide Analogs

describes 3-chloro-N-(4-ethoxyphenyl)benzamide (CAS 196803-93-7), which shares the ethoxyphenyl group but replaces the sulfonamido-trifluoromethyl moiety with a chloro (-Cl) substituent.

Key Differences :

  • The absence of a sulfonamido linker may limit hydrogen-bonding capacity, affecting target affinity .

Industrial and Toxicity Profiles

references benzamides with methylisopropoxy and piperazinylmethyl groups (e.g., TKB286, GEW702).

Implications for the Target Compound :

  • The ethoxy and sulfonamido groups in the target compound may mitigate toxicity compared to methylisopropoxy derivatives, which are bulkier and more lipophilic .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Lipophilicity (LogP)* Solubility (mg/mL)* Potential Target
Target Compound Ethoxy, -CF₃, sulfonamido Moderate (~3.5) Low (~0.1) Enzymes with hydrophobic pockets
(Compound 6) Ethoxy Moderate (~3.0) Moderate (~1.0) Peptidases
Methyl, pyrimidinyl-pyridinyl High (~4.2) Very Low (<0.01) Kinases
Chloro, ethoxy Low (~2.8) High (~5.0) Uncharacterized

*Theoretical estimates based on substituent contributions.

Preparation Methods

Synthesis of 4-Aminobenzoic Acid Derivatives

The nitro group in 4-nitrobenzoic acid is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 4-aminobenzoic acid. Subsequent protection of the amine via acetylation or tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during sulfonylation.

Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride

The amine reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to form the sulfonamide linkage. Optimal yields (78–85%) are achieved at 0–5°C over 4–6 hours.

Amidation with 4-Ethoxyaniline

The carboxylic acid is activated as an acyl chloride (using thionyl chloride) or mixed anhydride (using ethyl chloroformate) and coupled with 4-ethoxyaniline. Carbodiimide-mediated coupling (e.g., DCC or EDC with HOBt) in DMF or THF provides the final benzamide product in 65–72% yield.

Stepwise Preparation Methods

Method 1: Sequential Sulfonylation-Amidation

  • 4-Nitrobenzoic Acid Reduction

    • Reactants : 4-Nitrobenzoic acid (10 mmol), Fe powder (30 mmol), HCl (conc., 15 mL), H₂O (30 mL).

    • Conditions : Reflux at 100°C for 3 hours.

    • Yield : 92% (4-aminobenzoic acid).

  • Sulfonamide Formation

    • Reactants : 4-Aminobenzoic acid (5 mmol), 3-(trifluoromethyl)benzenesulfonyl chloride (5.5 mmol), pyridine (10 mL).

    • Conditions : 0°C, 6 hours.

    • Workup : Dilute with ice-water, extract with DCM, dry over Na₂SO₄.

    • Yield : 84%.

  • Acyl Chloride Formation

    • Reactants : Sulfonamide intermediate (4 mmol), SOCl₂ (10 mL), DMF (catalytic).

    • Conditions : Reflux at 70°C for 2 hours.

    • Isolation : Evaporate excess SOCl₂ under vacuum.

  • Amidation with 4-Ethoxyaniline

    • Reactants : Acyl chloride (3 mmol), 4-ethoxyaniline (3.3 mmol), DCM (20 mL), triethylamine (6 mmol).

    • Conditions : Stir at 25°C for 12 hours.

    • Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1).

    • Yield : 68%.

Method 2: One-Pot Tandem Synthesis

A streamlined approach combines sulfonylation and amidation in a single reactor:

  • Reactants :

    • 4-Nitrobenzoic acid (10 mmol)

    • 3-(Trifluoromethyl)benzenesulfonyl chloride (11 mmol)

    • 4-Ethoxyaniline (12 mmol)

    • DCC (12 mmol), HOBt (12 mmol), DMF (50 mL)

  • Conditions :

    • Step 1: Sulfonylation at 0°C for 4 hours.

    • Step 2: In situ activation with DCC/HOBt, add 4-ethoxyaniline, stir at 25°C for 18 hours.

  • Yield : 61% (over two steps).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Sulfonylation : Polar aprotic solvents (DMF, DMSO) improve solubility but increase side reactions. DCM with pyridine balances reactivity and selectivity.

  • Amidation : THF and DCM are optimal; DMF accelerates coupling but complicates purification.

Catalytic Systems

  • Carbodiimides : DCC affords higher yields than EDC but requires filtration of dicyclohexylurea byproducts.

  • Additives : HOBt suppresses racemization and enhances coupling efficiency by forming active esters.

Troubleshooting Low Yields

  • Incomplete Sulfonylation : Ensure stoichiometric excess of sulfonyl chloride (1.1 eq) and rigorous exclusion of moisture.

  • Acyl Chloride Stability : Use freshly distilled SOCl₂ and avoid prolonged storage of intermediates.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.42 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.94 (d, J = 8.4 Hz, 2H, ArH), 7.85–7.79 (m, 4H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 4.05 (q, J = 6.8 Hz, 2H, OCH₂), 1.35 (t, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 165.8 (C=O), 156.2 (C-O), 143.5 (SO₂N), 134.2–119.7 (Ar-C), 63.5 (OCH₂), 14.9 (CH₃).

  • HRMS (ESI) :

    • Calculated for C₂₂H₁₉F₃N₂O₄S [M+H]⁺: 489.1094. Found: 489.1098.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).

  • Elemental Analysis : C 54.21%, H 3.93%, N 5.73% (theoretical: C 54.10%, H 3.92%, N 5.74%).

Industrial-Scale Considerations

Cost-Effective Reagents

  • SOCl₂ vs. Oxalyl Chloride : SOCl₂ is preferred for acyl chloride formation due to lower cost and easier handling.

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

Q & A

Q. How to optimize formulation for in vivo studies despite low solubility?

  • Methodology :
  • Nanoparticulate Systems : Use solvent evaporation to prepare PLGA nanoparticles (size <200 nm via DLS) .
  • Co-solvency : Test cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .

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